3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one
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Overview
Description
3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one is a complex organic compound that combines several functional groups, including anthracene, thiazolidine, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of anthracene-9-carbaldehyde with thiazolidine-2-thione to form the thiazolidinyl intermediate. This intermediate is then reacted with 6-bromo-2H-chromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the chromenone ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted chromenone derivatives .
Scientific Research Applications
3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The thiazolidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar in structure but lacks the chromenone moiety.
3-Acetyl-6-bromo-2H-chromen-2-one: Similar chromenone structure but lacks the anthracenyl and thiazolidinyl groups.
1,3,4-Thiadiazoles: Contains a thiazole ring but differs in the overall structure and functional groups.
Uniqueness
3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one is unique due to its combination of anthracene, thiazolidine, and chromenone moieties.
Properties
Molecular Formula |
C27H18BrNO3S |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-(2-anthracen-9-yl-1,3-thiazolidine-3-carbonyl)-6-bromochromen-2-one |
InChI |
InChI=1S/C27H18BrNO3S/c28-19-9-10-23-18(14-19)15-22(27(31)32-23)25(30)29-11-12-33-26(29)24-20-7-3-1-5-16(20)13-17-6-2-4-8-21(17)24/h1-10,13-15,26H,11-12H2 |
InChI Key |
VCGLHNNQMZLUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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